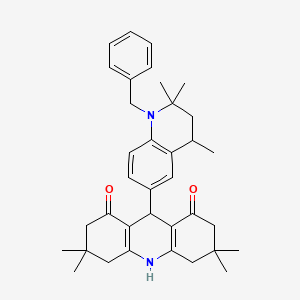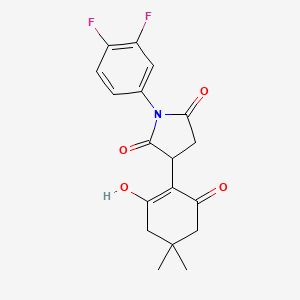![molecular formula C27H27ClN6O2 B11031489 (2E)-3-(4-chlorophenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B11031489.png)
(2E)-3-(4-chlorophenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2E)-3-(4-chlorophenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide is a complex organic molecule. It features a combination of aromatic rings, a pyrimidine moiety, and an indole structure, making it a molecule of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, 4,6-dimethylpyrimidine-2-amine, and 5-methoxyindole.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Adjusting temperature, pH, and solvent systems.
Catalysis: Using catalysts to increase reaction rates.
Purification: Employing techniques such as recrystallization, chromatography, or distillation.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring.
Reduction: Reduction reactions can occur at the imine (Schiff base) linkage.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
Chemistry
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the study of biological pathways and mechanisms.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Pharmacology: Studied for its interactions with various biological targets.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide due to its chemical reactivity.
作用机制
The compound exerts its effects through various mechanisms, depending on its application:
Molecular Targets: It may interact with proteins, enzymes, or nucleic acids.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors.
相似化合物的比较
Similar Compounds
(2E)-3-(4-chlorophenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide: shares similarities with other compounds containing indole, pyrimidine, and chlorophenyl groups.
Uniqueness
Structural Complexity: The combination of these functional groups in a single molecule is unique, providing a distinct set of chemical and biological properties.
Reactivity: Its ability to undergo various chemical reactions makes it versatile for different applications.
List of Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as cytosine.
Chlorophenyl Derivatives: Compounds containing the chlorophenyl group, such as chlorobenzene.
This detailed article provides a comprehensive overview of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C27H27ClN6O2 |
|---|---|
分子量 |
503.0 g/mol |
IUPAC 名称 |
(E)-3-(4-chlorophenyl)-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]prop-2-enamide |
InChI |
InChI=1S/C27H27ClN6O2/c1-17-14-18(2)32-27(31-17)34-26(33-25(35)11-6-19-4-7-21(28)8-5-19)29-13-12-20-16-30-24-10-9-22(36-3)15-23(20)24/h4-11,14-16,30H,12-13H2,1-3H3,(H2,29,31,32,33,34,35)/b11-6+ |
InChI 键 |
XKXRVCUKKRNXGR-IZZDOVSWSA-N |
手性 SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)/C=C/C4=CC=C(C=C4)Cl)C |
规范 SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C=CC4=CC=C(C=C4)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11031408.png)
![(5E)-5-[(6-methylpyridin-2-yl)methylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11031409.png)

![3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11031419.png)
![1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3'-indoline]-12-one](/img/structure/B11031426.png)

![N-{2-oxo-2-[(3-phenylpropyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11031434.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11031442.png)
![3-(5-phenylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11031444.png)


![4-Phenyl-2-[3-(2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole](/img/structure/B11031496.png)

![2''-amino-8'-fluoro-6',7''-dimethyl-2',5''-dioxo-5',6'-dihydro-5''H-dispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',4''-pyrano[4,3-b]pyran]-3''-carbonitrile](/img/structure/B11031517.png)
